C.I. Acid Red 106 molecular structure and formula
C.I. Acid Red 106 molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of C.I. Acid Red 106. It also details an experimental protocol for its application in protein analysis and presents a visual workflow for this process.
Core Concepts: Molecular and Chemical Identity
C.I. Acid Red 106 is a monoazo acid dye characterized by its red appearance in solid form.[1] It is known by several synonyms, including Acid Red BL, Light Brilliant Red B, and Weak Acid Red B.[1][2] The dye is classified under the C.I. number 18110 and the CAS registry number 6844-74-2.[3] Its chemical structure is defined by a single azo bond.[3]
The molecular formula of C.I. Acid Red 106 is C₂₃H₁₇N₃Na₂O₉S₃, and it has a molecular weight of 621.57 g/mol .[1] The IUPAC name for this compound is disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate.
Physicochemical Properties and Data
C.I. Acid Red 106 is soluble in water, producing a bluish-red solution, and is slightly soluble in ethanol and acetone.[1][4] When introduced to strong sulfuric acid, it yields a deep red color, which turns into a reddish-purple precipitate upon dilution.[4] In a nitric acid solution, it appears orange.[4] The dye's UV-visible absorption spectrum is characterized by a peak in the visible region at 510 nm and three peaks in the UV region at 210 nm, 240 nm, and 285 nm. These absorptions are attributed to the benzene and naphthalene rings substituted with sulfonate and hydroxyl groups.
A summary of the key quantitative data for C.I. Acid Red 106 is presented in the table below for easy reference and comparison.
| Property | Value |
| C.I. Name | Acid Red 106 |
| C.I. Number | 18110 |
| CAS Number | 6844-74-2 |
| Molecular Formula | C₂₃H₁₇N₃Na₂O₉S₃ |
| Molecular Weight | 621.57 g/mol [1] |
| Appearance | Red powder[1] |
| UV-Vis Absorption Maxima (λmax) | 210 nm, 240 nm, 285 nm, 510 nm |
| Solubility | Soluble in water; Slightly soluble in ethanol and acetone[1][4] |
Synthesis and Manufacturing
The synthesis of C.I. Acid Red 106 can be achieved through two primary manufacturing methods:
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The diazotization of aniline, followed by coupling with 8-(4-Methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid.[3][4]
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The diazotization of aniline and its subsequent coupling with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid under alkaline conditions. This intermediate then reacts with 4-Methylbenzene-1-sulfonyl chloride.[3][4]
Experimental Protocol: Reversible Protein Staining on Membranes
While specific research protocols for C.I. Acid Red 106 are not extensively detailed in publicly available literature, its properties as an acid dye make it suitable for applications similar to other well-known acid dyes like Ponceau S. The following is a detailed methodology for the reversible staining of proteins on nitrocellulose or PVDF membranes after electrophoretic transfer, a common technique in Western blotting. This protocol is adapted from established procedures for Ponceau S and is expected to be applicable to C.I. Acid Red 106 due to their shared chemical characteristics as acid dyes.
Objective: To visualize protein bands on a transfer membrane to confirm transfer efficiency before immunodetection.
Materials:
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C.I. Acid Red 106
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Glacial acetic acid
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Distilled or deionized water
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Nitrocellulose or PVDF membrane with transferred proteins
-
Shaker or rocker
-
Staining trays
Preparation of Staining Solution (0.1% C.I. Acid Red 106 in 5% Acetic Acid):
-
Dissolve 0.1 g of C.I. Acid Red 106 powder in approximately 90 mL of distilled water.
-
Add 5 mL of glacial acetic acid.
-
Adjust the final volume to 100 mL with distilled water.
-
Stir until the dye is completely dissolved. The solution should be stored at room temperature and protected from light.
Staining Procedure:
-
Following protein transfer, wash the membrane briefly with distilled water for approximately one minute with gentle agitation.[5]
-
Immerse the membrane completely in the C.I. Acid Red 106 staining solution within a clean staining tray.[1]
-
Incubate the membrane on a shaker for 5 to 10 minutes at room temperature.[6]
-
After incubation, remove the staining solution. This solution can often be reused.[6]
-
Rinse the membrane with distilled water until the background staining is removed and the protein bands are clearly visible as reddish-pink bands.[5]
Destaining Procedure:
-
To proceed with immunodetection, the stain must be removed. This can be achieved by washing the membrane with distilled water or a buffer such as TBS-T until the red color is no longer visible.[5][6] For more rapid destaining, a 0.1M NaOH solution can be used, followed by thorough rinsing with water.[6]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the reversible staining of proteins on a membrane using an acid dye like C.I. Acid Red 106.
Caption: Workflow for reversible protein staining on a membrane.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. conductscience.com [conductscience.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Ponceau S staining (preparation and protocol) - Sharebiology [sharebiology.com]
